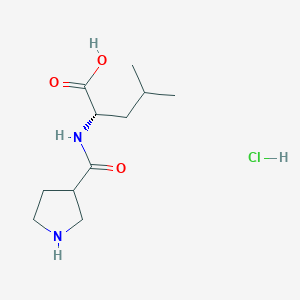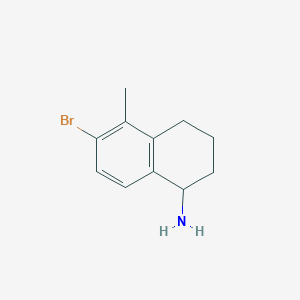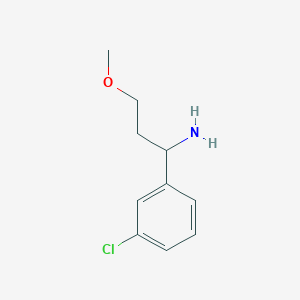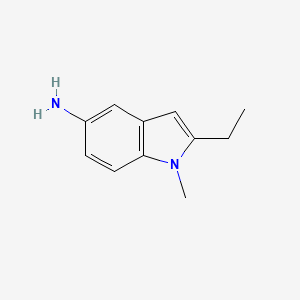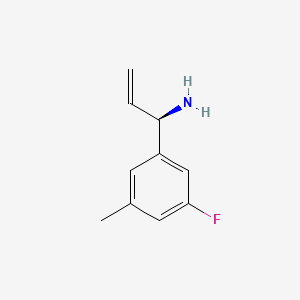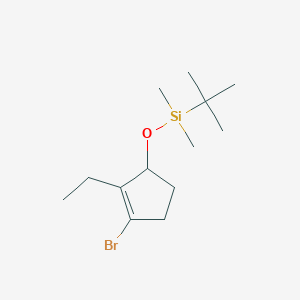
((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a specialized organosilicon compound. It is characterized by the presence of a bromine atom, an ethyl group, and a cyclopentene ring, all connected to a tert-butyl dimethylsilane moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-ethylcyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, resulting in the formation of epoxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylcyclopentene derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: Various substituted cyclopentene derivatives.
Oxidation: Epoxides and other oxidized cyclopentene derivatives.
Reduction: Ethylcyclopentene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Acts as a protecting group for alcohols in multi-step synthesis.
Biology:
- Investigated for its potential use in the synthesis of biologically active compounds.
Medicine:
- Explored for its role in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is primarily based on its ability to undergo various chemical reactions. The bromine atom and the cyclopentene ring are key reactive sites that participate in substitution, oxidation, and reduction reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties.
Comparación Con Compuestos Similares
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane
Comparison:
- (3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but lacks the ethyl group and the cyclopentene ring, making it less versatile in certain synthetic applications.
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane: Contains a diphenylsilane moiety instead of dimethylsilane, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: ((3-Bromo-2-ethylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both the ethyl group and the cyclopentene ring, which provide additional sites for chemical modification and enhance its utility in organic synthesis.
Propiedades
Fórmula molecular |
C13H25BrOSi |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
(3-bromo-2-ethylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H25BrOSi/c1-7-10-11(14)8-9-12(10)15-16(5,6)13(2,3)4/h12H,7-9H2,1-6H3 |
Clave InChI |
AHPKWIJQBVBLFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CCC1O[Si](C)(C)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


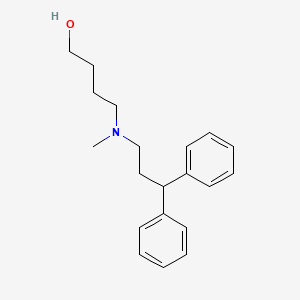
![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)
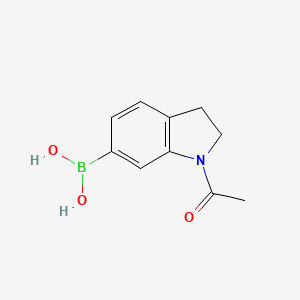
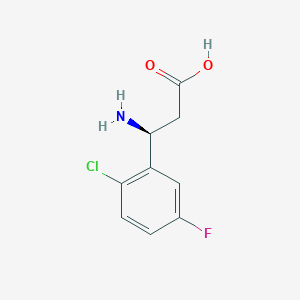

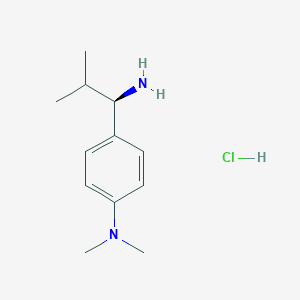
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)


